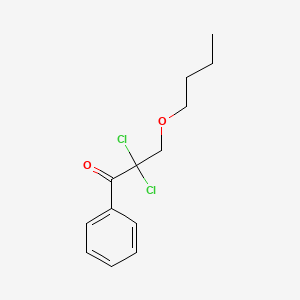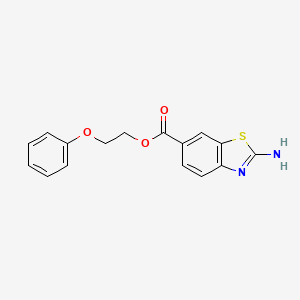
Benzenedicarboxylic acid, bromochloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenedicarboxylic acid, bromochloro- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. These compounds are characterized by the presence of two carboxyl groups attached to a benzene ring. The bromochloro- derivative specifically has both bromine and chlorine atoms attached to the benzene ring, making it a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenedicarboxylic acid, bromochloro- typically involves the bromination and chlorination of benzenedicarboxylic acid. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3). The reaction conditions often include controlled temperatures and the use of solvents like acetic acid to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of benzenedicarboxylic acid, bromochloro- may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenedicarboxylic acid, bromochloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenedicarboxylic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can remove the bromine and chlorine atoms, converting the compound back to benzenedicarboxylic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used to substitute the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenedicarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzenedicarboxylic acid compounds.
Applications De Recherche Scientifique
Benzenedicarboxylic acid, bromochloro- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzenedicarboxylic acid, bromochloro- involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
Benzenedicarboxylic acid, bromochloro- is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its non-halogenated counterparts, this compound offers unique opportunities for chemical synthesis and research applications.
Propriétés
| 110471-66-4 | |
Formule moléculaire |
C8H4BrClO4 |
Poids moléculaire |
279.47 g/mol |
Nom IUPAC |
4-bromo-3-chlorophthalic acid |
InChI |
InChI=1S/C8H4BrClO4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
NWLGSHRRZJIKEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/no-structure.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)





